benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride
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Overview
Description
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with ((cis-4-methylpyrrolidin-3-yl)methyl)amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .
Chemical Reactions Analysis
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
- Benzyl ((trans-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
- Benzyl ((cis-4-ethylpyrrolidin-3-yl)methyl)carbamate hydrochloride
These compounds share similar structures but differ in the position or type of substituents on the pyrrolidine ring. The uniqueness of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride lies in its specific configuration and the resulting chemical properties .
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H |
InChI Key |
BRNSLUYJWJSTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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